![molecular formula C18H12BrClN4O3S B2394524 5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396721-56-5](/img/structure/B2394524.png)
5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C18H12BrClN4O3S and its molecular weight is 479.73. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-bromo-2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interact with specific cellular pathways, leading to apoptosis (programmed cell death) in cancerous cells. Studies have indicated its effectiveness against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing inhibitory effects. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It has been found to reduce inflammation by inhibiting key enzymes and cytokines involved in the inflammatory process. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes are currently unknown.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . .
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound are currently unknown.
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O3S/c19-10-1-6-15(20)13(7-10)18(25)21-17-14-8-28-9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQPGHDUCXCWEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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